molecular formula C26H19N6NaO3S B156773 Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate CAS No. 10115-25-0

Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate

Cat. No. B156773
CAS RN: 10115-25-0
M. Wt: 518.5 g/mol
InChI Key: REXKKXDFCFPBRE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate, commonly known as DAS, is a synthetic dye that is widely used in scientific research applications. It is a water-soluble compound that has a distinctive orange-red color, and it is commonly used as a staining agent in biological research.

Mechanism Of Action

DAS works by binding to nucleic acids and proteins through electrostatic interactions. The positively charged DAS molecule is attracted to the negatively charged phosphate groups in nucleic acids and the negatively charged amino acid residues in proteins. This binding allows DAS to selectively stain nucleic acids and proteins in biological samples.

Biochemical And Physiological Effects

DAS has no known biochemical or physiological effects in living organisms. It is not metabolized by the body and is excreted unchanged in the urine.

Advantages And Limitations For Lab Experiments

The main advantage of using DAS as a staining agent is its specificity for nucleic acids and proteins. This allows for the selective visualization of these molecules in biological samples. However, DAS has some limitations. It is not suitable for use in live cells, as it cannot penetrate the cell membrane. Additionally, DAS can be toxic to cells at high concentrations, and it can interfere with certain biochemical assays.

Future Directions

There are several potential future directions for research involving DAS. One area of interest is the development of new staining agents that are more specific and less toxic than DAS. Another area of interest is the use of DAS in the detection of specific nucleic acid and protein sequences, which could have applications in the diagnosis of diseases such as cancer. Finally, there is potential for the use of DAS in the development of new drugs, as it has been shown to have some anti-cancer properties in vitro.

Synthesis Methods

The synthesis of DAS involves the reaction of 2,4-diaminophenyl with naphthalene-1-sulphonyl chloride to produce 4-[(2,4-diaminophenyl)azo]naphthalene-1-sulphonyl chloride. This intermediate compound is then reacted with 4-aminonaphthalene-1-sulphonic acid to produce DAS.

Scientific Research Applications

DAS is commonly used as a staining agent in biological research, particularly in the field of histology. It is used to stain nucleic acids, such as DNA and RNA, and it is also used to stain proteins. DAS is particularly useful in the detection of nucleic acids in gel electrophoresis, where it is used to visualize DNA fragments.

properties

CAS RN

10115-25-0

Product Name

Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate

Molecular Formula

C26H19N6NaO3S

Molecular Weight

518.5 g/mol

IUPAC Name

sodium;4-[[4-[(2,4-diaminophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C26H20N6O3S.Na/c27-16-9-10-25(21(28)15-16)32-31-23-12-11-22(17-5-1-2-6-18(17)23)29-30-24-13-14-26(36(33,34)35)20-8-4-3-7-19(20)24;/h1-15H,27-28H2,(H,33,34,35);/q;+1/p-1

InChI Key

REXKKXDFCFPBRE-UHFFFAOYSA-M

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)N)N.[Na+]

SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)N)N.[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)N)N.[Na+]

Other CAS RN

10115-25-0

Origin of Product

United States

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